molecular formula C18H16ClN3O2 B2988823 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-93-4

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2988823
CAS No.: 880794-93-4
M. Wt: 341.8
InChI Key: ABONZUVKEHVMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (molecular formula: C₂₂H₁₇ClN₄O₂) features a pyrano[3,2-c]pyridine core fused with a 4-chlorophenyl group at position 4, an ethyl group at position 6, and a methyl group at position 5. Its structure is characterized by the following SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4 . The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-withdrawing properties and hydrophobic interactions.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-22-10(2)8-14-16(18(22)23)15(13(9-20)17(21)24-14)11-4-6-12(19)7-5-11/h4-8,15H,3,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABONZUVKEHVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body.

Mode of Action

The exact mode of action of this compound is currently unknown. This can result in changes to the biochemical pathways within the cell.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the body.

Biological Activity

The compound 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C17H16ClN3O\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

This structure features a pyrano-pyridine core with various functional groups that contribute to its biological properties.

Anticancer Activity

Research indicates that compounds within the pyrano-pyridine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to the compound showed IC50 values ranging from 5 to 20 μM against human cancer cell lines, including breast and colon cancers . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study reported that derivatives demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, with IC50 values suggesting effective suppression of COX-1 and COX-2 activity. For example, certain analogs showed IC50 values of approximately 30 μM against COX-2, indicating potential use in treating inflammatory conditions .

Antimicrobial Activity

Pyrano-pyridine derivatives have been noted for their antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents. For instance, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Gram-positive bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells.
  • Pyrano-Pyridine Core : The fused ring system is crucial for maintaining biological activity and facilitating interactions with biological targets.
  • Functional Groups : The amino and carbonitrile groups play significant roles in modulating activity and enhancing solubility.

Case Study 1: Cytotoxicity Evaluation

In a controlled study, various derivatives were synthesized and tested for cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Testing

A series of compounds were evaluated using an in vivo model of inflammation. The results showed that certain derivatives significantly reduced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • Molecular Formula : C₂₄H₂₀ClN₃O₂
  • Key Features : Replaces the 4-chlorophenyl group with a 2-chlorophenyl substituent and introduces a phenethyl group at position 4.
  • The phenethyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • Molecular Formula : C₂₄H₂₂N₄O₄
  • Key Features : Substitutes 4-chlorophenyl with 2,3-dimethoxyphenyl and replaces ethyl with pyridinylmethyl.
  • The pyridinylmethyl group introduces a heteroaromatic moiety, which could improve solubility and coordination with metal ions .
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
  • Molecular Formula : C₂₃H₁₆ClN₃O₄
  • Key Features : Incorporates a 3-((4-chlorobenzyl)oxy)phenyl group and a hydroxymethyl substituent.
  • The benzyloxy linkage may increase metabolic stability compared to simple alkyl chains .
Antiproliferative and Antitubulin Activities
  • Example Compound: 2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • Key Findings: Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) and inhibited tubulin polymerization. The bromophenyl group contributed to enhanced bioactivity compared to non-halogenated analogs .
  • Implications for Target Compound : The 4-chlorophenyl group in the target compound may similarly enhance tubulin binding, though its ethyl and methyl substituents could modulate pharmacokinetic properties like half-life and tissue penetration .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C₂₂H₁₇ClN₄O₂ 4-Chlorophenyl, ethyl, methyl Potential bioactivity inferred from halogenated analogs; moderate lipophilicity
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-phenethyl analog C₂₄H₂₀ClN₃O₂ 2-Chlorophenyl, phenethyl Higher lipophilicity; steric effects may limit target binding
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-pyridinylmethyl analog C₂₄H₂₂N₄O₄ 2,3-Dimethoxyphenyl, pyridinylmethyl Enhanced solubility; electron-rich aromatic system
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo analog C₁₇H₁₄BrN₃O₂ 3-Bromophenyl, dimethyl Antiproliferative activity (IC₅₀ < 10 µM); antitubulin effects

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantsCatalystSolventYield (%)Reference
4-Chlorobenzaldehyde, malononitrile, ethyl acetoacetate[Et₃NH][HSO₄]H₂O89
Substituted aldehydes, hydrazine hydrateNone (neat conditions)-75

What spectroscopic and crystallographic methods confirm its structural identity?

  • X-ray crystallography : Confirms the pyrano-pyridine fused ring system and substituent orientations. The dihedral angle between the chlorophenyl ring and pyranopyridine core is ~85°, indicating moderate conjugation .
  • NMR : Key signals include:
    • ¹H NMR : δ 1.2–1.4 ppm (ethyl group), δ 2.1–2.3 ppm (methyl group), δ 6.8–7.4 ppm (aromatic protons).
    • ¹³C NMR : δ 165–170 ppm (carbonitrile and ketone carbons) .
  • IR : Stretching vibrations at 2200 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .

How is purity assessed, and what are common impurities in synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Impurities often arise from incomplete cyclization (e.g., open-chain intermediates) or side reactions with unreacted malononitrile .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with Rf ≈ 0.5 for the pure compound .

Advanced Research Questions

How can computational methods resolve contradictions in reported reaction mechanisms?

Conflicting mechanistic proposals (e.g., Knoevenagel vs. Michael addition pathways) are addressed via:

  • Density Functional Theory (DFT) : Calculates activation energies for intermediate steps. For example, DFT reveals that the Michael addition of malononitrile to the imine intermediate is rate-limiting (ΔG‡ = 25–30 kcal/mol) .
  • Reaction path sampling : Identifies low-energy pathways using quantum chemical calculations, reducing trial-and-error experimentation .

What strategies optimize regioselectivity in derivative synthesis?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring favor nucleophilic attack at the pyridine C3 position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states .
  • Catalytic additives : Lewis acids like ZnCl₂ direct electrophilic substitution to the pyran oxygen .

How to design bioactivity-focused analogs, and what in vitro models are suitable?

  • Structural modifications : Introduce bioisosteres (e.g., replacing -CN with -COOH) to enhance solubility.
  • In vitro testing :
    • Antimicrobial assays : MIC against S. aureus and E. coli using broth microdilution.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • QSAR modeling : Correlates substituent lipophilicity (LogP) with activity .

How to address discrepancies in reported spectral data across studies?

  • Deuteration experiments : Confirm exchangeable protons (e.g., NH₂ groups) in D₂O.
  • Crystallographic validation : Cross-reference NMR/IR data with XRD bond lengths and angles to resolve ambiguities .
  • Dynamic NMR : Detects rotational barriers in hindered substituents (e.g., ethyl groups) .

What advanced separation techniques improve isolation of diastereomers?

  • Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Crystallization-induced diastereomer resolution : Exploits differential solubility in ethanol/water mixtures .

Methodological Notes

  • Safety : Handle nitriles and chlorinated intermediates in fume hoods; use PPE for irritant byproducts (e.g., hydrazine derivatives) .
  • Data validation : Cross-check experimental results with Cambridge Structural Database (CSD) entries for similar pyrano-pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.